In-Depth Technical Guide: Structural Analysis of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one
In-Depth Technical Guide: Structural Analysis of 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one
Audience: Researchers, scientists, and drug development professionals.
Part 1: Core Directive - A Bespoke Analytical Framework
This guide eschews a rigid, templated approach in favor of a bespoke analytical framework tailored to the specific structural nuances of 4-bromo-5-methoxy-2,3-dihydro-1H-inden-1-one. As a Senior Application Scientist, the imperative is not merely to present data, but to construct a narrative of scientific discovery. We will explore the causality behind experimental choices, ensuring that each analytical step logically builds upon the last, culminating in a validated and unambiguous structural assignment. This molecule, a key building block in medicinal chemistry, presents a fascinating case study in the application of modern analytical techniques. The interplay of its aromatic, aliphatic, and functional group features demands a multi-faceted approach for complete characterization.
Part 2: Scientific Integrity & Logic - The E-E-A-T Pillars
Expertise & Experience: The "Why" Behind the "How"
The structural elucidation of a novel or synthesized molecule is a process of systematic investigation. Our approach is grounded in decades of field-proven insights, prioritizing not just the acquisition of data, but its intelligent interpretation. We begin with the foundational techniques and progressively employ more sophisticated methods to resolve any ambiguities.
Trustworthiness: A Self-Validating System
Each protocol described herein is designed to be a self-validating system. The data obtained from one technique will be used to corroborate the findings of another, creating a robust and trustworthy final structural assignment. For instance, the molecular formula derived from high-resolution mass spectrometry will be cross-referenced with the integration values from ¹H NMR and the carbon count from ¹³C NMR.
Authoritative Grounding & Comprehensive References
Every mechanistic claim and protocol standard within this guide is supported by authoritative sources. In-text citations and a comprehensive reference list are provided to ensure a solid foundation in established scientific principles.
Part 3: Foundational Data and Properties
A thorough understanding of the physicochemical properties of 4-bromo-5-methoxy-2,3-dihydro-1H-inden-1-one is critical for its effective use in research and development.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉BrO₂ | [1][2] |
| Molecular Weight | 241.08 g/mol | [1][2][3] |
| CAS Number | 436803-36-0 | [1][2][3] |
Part 4: The Analytical Workflow - A Step-by-Step Elucidation
The journey from a synthesized compound to a fully characterized molecule follows a logical progression of analytical techniques.
Figure 1: A logical workflow for the structural analysis of 4-bromo-5-methoxy-2,3-dihydro-1H-inden-1-one. This diagram illustrates the sequential and complementary nature of the analytical techniques employed.
Mass Spectrometry: The First Glimpse
Causality: Mass spectrometry is the initial and most direct method to determine the molecular weight and elemental composition of a compound.[4][5] High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.[6][7]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.
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Ionization: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this molecule, as it is likely to produce the intact molecular ion.
-
Mass Analysis: The m/z (mass-to-charge ratio) of the ions is measured using a high-resolution analyzer like a time-of-flight (TOF) or Orbitrap.
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Data Interpretation: The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, which will show two peaks of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br). The accurate mass measurement is then used to calculate the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle Pieces
Causality: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[8][9][10][11] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Provides information on the number of different types of protons, their chemical shifts (electronic environment), and their coupling patterns (neighboring protons).
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical shifts, which are indicative of their functional group and hybridization state.
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2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the unambiguous assignment of the entire molecular structure.
Expected Spectroscopic Data:
While experimental data can vary slightly based on solvent and instrument, theoretical predictions and data from similar structures provide a reliable guide. For a related compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, the following ¹H NMR signals were observed in DMSO-d₆: a singlet for the aromatic proton, singlets for the methoxy groups, and multiplets for the aliphatic protons.[12][13] The ¹³C NMR showed signals for the carbonyl carbon, aromatic carbons, methoxy carbons, and aliphatic carbons.[12][13]
Single Crystal X-ray Crystallography: The Definitive Picture
Causality: When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous three-dimensional structure of a molecule.[14][15][16][17] It reveals bond lengths, bond angles, and the precise spatial arrangement of all atoms.
Experimental Protocol: Single Crystal X-ray Diffraction
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Crystal Growth: High-quality single crystals are grown by slow evaporation of a solvent, vapor diffusion, or other suitable crystallization techniques.
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction pattern is used to solve and refine the crystal structure, resulting in a detailed 3D model of the molecule.
The crystal structure of a related compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, has been reported, confirming the planar nature of the dihydroindene moiety with a slight twist in the five-membered ring.[12]
Part 5: Integration and Final Validation
The final step in the structural analysis is the integration of all collected data. The molecular formula from HRMS must be consistent with the number of protons and carbons observed in the NMR spectra. The connectivity established by 2D NMR must align with the functional groups identified by IR spectroscopy and the 3D structure determined by X-ray crystallography. This comprehensive cross-validation ensures the highest level of confidence in the final structural assignment.
References
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Matrix Fine Chemicals. (n.d.). 4-BROMO-5-METHOXY-2,3-DIHYDRO-1H-INDEN-1-ONE. Retrieved from [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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Study.com. (n.d.). Using Mass Spectrometry to Find Chemical Formulas. Retrieved from [Link]
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North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC. Retrieved from [Link]
- Kind, T., & Fiehn, O. (2009). Automated molecular formula determination by tandem mass spectrometry (MS/MS).
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Hoffman Fine Chemicals. (n.d.). CAS 436803-36-0 | 4-Bromo-5-methoxy-2,3-dihydro-1H-inden-1-one | MFCD09878706. Retrieved from [Link]
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The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
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Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]
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ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]
- Burns, D. C., Argyropoulos, D., & Joyce, L. A. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
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Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Retrieved from [Link]
- Galla, S. H., Sridhar, J., Mague, J. T., & Donahue, J. P. (2024). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.
-
Journal of Chemical Education. (2019, June 12). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - the molecular ion (M+) peak. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]
Sources
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